L-LEUCINE (D10) L-LEUCINE (D10)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3685870
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 141.24

L-LEUCINE (D10)

CAS No.:

Cat. No.: VC3685870

Molecular Formula:

Molecular Weight: 141.24

Purity: 98%

* For research use only. Not for human or veterinary use.

L-LEUCINE (D10) -

Specification

Molecular Weight 141.24

Introduction

Chemical Structure and Composition

L-Leucine (D10) is scientifically identified as (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid, with the CAS number 106972-44-5 . The compound maintains the same carbon skeleton as natural leucine but with ten hydrogen positions substituted with deuterium atoms, which are stable isotopes of hydrogen . The molecular formula is C₆H₃D₁₀NO₂, indicating the replacement of ten hydrogen atoms with deuterium . This strategic labeling pattern creates a distinct mass shift of +10 atomic mass units compared to non-deuterated leucine, enabling precise tracking in analytical procedures .

The isotopic labeling occurs specifically at positions 2,3,3,4,5,5,5,5',5',5'- of the leucine molecule, as indicated by the systematic naming convention L-Leucine-2,3,3,4,5,5,5,5',5',5'-d10 . This specific pattern of deuterium incorporation preserves the stereochemical configuration at the alpha carbon (position 2), maintaining the "L" stereochemistry that is biologically relevant while providing the mass differentiation needed for analytical applications .

Physical and Chemical Properties

L-Leucine (D10) exhibits physical and chemical properties that are similar to non-deuterated leucine, with some variations due to the isotope effect. The compound appears as a solid at room temperature and possesses specific characteristics that make it suitable for various applications in research and analysis .

Key Physical Properties

The physical properties of L-Leucine (D10) have been extensively characterized to facilitate its use in research settings. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight141.23 g/mol
Exact Mass141.157394
Density1.0±0.1 g/cm³
Melting Point>300 °C (lit.)
Boiling Point225.8±23.0 °C at 760 mmHg
Flash Point90.3±22.6 °C
AppearanceSolid
LogP0.73
Polar Surface Area63.32000
Index of Refraction1.463
Vapor Pressure0.0±0.9 mmHg at 25°C

The melting point of the DL-racemic form of Leucine-d10 has been reported as 293-296 °C (with sublimation), which differs slightly from the pure L-enantiomer . This variation in melting point between the racemic mixture and pure enantiomer is consistent with what is observed in non-deuterated amino acids .

Chemical Reactivity and Stability

The compound demonstrates excellent stability under normal laboratory conditions, making it suitable for long-term storage and use in various experimental protocols . The carbon-deuterium bonds are resistant to exchange under most physiological conditions, allowing the label to persist during biological experiments, which is crucial for metabolic tracking studies .

Applications in Scientific Research

L-Leucine (D10) serves as a valuable tool across various scientific disciplines, with applications ranging from basic biochemical research to clinical diagnostics and pharmaceutical development.

Metabolomic Studies

One of the primary applications of L-Leucine (D10) is in metabolomic research, where it serves as an internal standard for quantitative analysis . The search results reference a study published in Molecular Nutrition and Food Research that employed this compound to investigate metabolome changes caused by cranberry procyanidins in female rats . In such studies, the deuterium-labeled leucine provides a reliable reference point for quantifying endogenous leucine levels and tracking metabolic transformations .

The distinct mass shift of +10 units makes L-Leucine (D10) easily distinguishable from natural leucine in mass spectrometry analyses, allowing researchers to accurately measure concentrations and metabolic fluxes without interference from endogenous compounds . This property is particularly valuable in complex biological matrices where multiple compounds may have similar chromatographic behaviors .

Protein Synthesis Studies

As leucine is an essential amino acid critical for protein synthesis, L-Leucine (D10) serves as an excellent tracer for studying protein metabolism and turnover rates . By incorporating deuterated leucine into proteins, researchers can track protein synthesis, degradation, and turnover in various physiological and pathological conditions .

The stable isotope labeling approach using compounds like L-Leucine (D10) has become increasingly important in understanding protein dynamics in both normal physiology and disease states . Unlike radioactive tracers, deuterated compounds pose no radiation hazard and can be used in both in vitro and in vivo studies, including human clinical research .

Analytical Applications

In analytical chemistry, L-Leucine (D10) serves as a valuable standard for method development and validation in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques . The compound's well-defined mass shift allows for accurate calibration and quantification in various analytical protocols .

Additionally, L-Leucine (D10) can be used in isotope dilution mass spectrometry (IDMS), a technique that provides highly accurate and precise quantitative analysis by adding known amounts of the isotopically labeled compound to samples before analysis . This approach compensates for variations in sample preparation and instrument response, enhancing the reliability of analytical results .

Market Overview and Availability

Related Deuterated Leucine Variants

In addition to L-Leucine (D10), other isotopically labeled variants of leucine are available, including L-Leucine-13C6,d10, which incorporates both carbon-13 and deuterium labeling . This dual-labeled variant has a molecular weight of 147.191 g/mol, reflecting the additional mass from the carbon-13 isotopes . DL-Leucine-d10, the racemic mixture, is also commercially available and is identified by the CAS number 29909-01-1 .

These different isotopic variants provide researchers with options for designing experiments that require specific mass shifts or labeling patterns, depending on the analytical technique employed and the specific research question being addressed .

Comparison with Natural L-Leucine

L-Leucine (D10) shares the same stereochemistry and basic chemical structure as natural L-leucine, but the replacement of ten hydrogen atoms with deuterium creates distinct differences in physical properties and analytical behavior .

Functional Equivalence and Isotope Effects

This kinetic isotope effect can be advantageous in certain experimental designs, particularly when studying enzyme mechanisms or metabolic pathways where the rate-limiting step involves breaking a bond to hydrogen . The slower reaction rate of deuterated compounds can help elucidate reaction mechanisms and identify key steps in complex biochemical processes .

Analytical Differentiation

The primary analytical advantage of L-Leucine (D10) over natural leucine is the mass difference of 10 atomic mass units, which is easily detected by mass spectrometry techniques . This mass shift allows for clear discrimination between the labeled and unlabeled forms, enabling accurate quantification and tracking in complex biological samples .

Additionally, the isotopic substitution pattern in L-Leucine (D10) creates a distinctive isotopic profile that can be used for identification and confirmation in analytical procedures . This unique isotopic signature is particularly valuable in complex matrices where multiple compounds may have similar retention times or fragmentation patterns .

Research Applications and Future Perspectives

L-Leucine (D10) continues to play an important role in advancing research across multiple disciplines, with ongoing developments expanding its applications and utility.

Current Research Applications

Recent research has utilized L-Leucine (D10) in metabolomic studies, such as the investigation of metabolome changes caused by cranberry procyanidins in female rats . This application highlights the compound's value as a metabolic tracer and internal standard in complex biological systems .

The compound's utility extends to proteomics research, where it serves as a tool for quantitative protein analysis and the study of protein turnover rates in various physiological and pathological conditions . Its stable isotope labeling facilitates accurate measurement and tracking of protein metabolism without the hazards associated with radioactive tracers .

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